Melting Point as a Definitive Identity Discriminator vs. Closest Structural Analogs
The melting point of this compound is reported at 127 °C (Coblentz Society evaluated reference) [1], which serves as a primary discriminant against the most commonly encountered DNPH derivative, 2-butanone DNPH (CAS 958-60-1), which melts at 115.0–119.0 °C (commercial specification, >98% purity by HPLC) . This 8–12 °C difference is analytically significant for classical melting point-based identification schemes where DNPH derivatives are prepared from unknown carbonyl compounds. By contrast, acetone DNPH (CAS 1567-89-1) exhibits a melting point range of 126–128 °C , closely overlapping with the target; however, the molecular weight difference (238.20 vs. 280.28 g/mol) provides an orthogonal discriminator via mass spectrometry.
| Evidence Dimension | Melting point (capillary method, solid crystalline derivative) |
|---|---|
| Target Compound Data | 127 °C (pinacolone DNPH; CAS 964-53-4) |
| Comparator Or Baseline | 2-Butanone DNPH (CAS 958-60-1): 115.0–119.0 °C ; Acetone DNPH (CAS 1567-89-1): 126–128 °C |
| Quantified Difference | Target vs. 2-butanone DNPH: Δmp = +8 to +12 °C; Target vs. acetone DNPH: Δmp = −1 to +1 °C (overlapping, resolved by MW) |
| Conditions | Reported values from evaluated reference collections (Coblentz Society/NIST) and commercial vendor specifications (TCI, >98% purity, neutralization titration/HPLC) |
Why This Matters
Melting point remains a low-cost, high-throughput identity verification parameter; a deviation exceeding ±2 °C from 127 °C indicates potential mis-synthesis, isomer contamination, or wrong compound selection during procurement, enabling rejection of substandard or mislabeled material before committing to instrumental analysis.
- [1] NIST Chemistry WebBook. 2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone. IR Spectrum from Coblentz Society evaluated reference collection; Melting point: 127 °C. View Source
